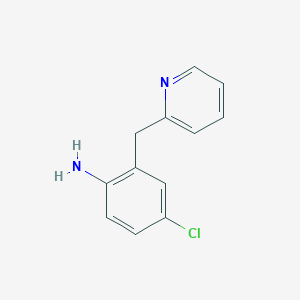

4-Chloro-2-(pyridin-2-ylmethyl)aniline

Description

4-Chloro-2-(pyridin-2-ylmethyl)aniline is an aromatic amine featuring a benzene ring substituted with a chlorine atom at position 4 and a pyridin-2-ylmethyl group at position 2. The pyridinylmethyl moiety introduces nitrogen-based coordination sites, making the compound a versatile ligand in coordination chemistry. Its structure enables interactions with transition metals, as demonstrated in studies involving copper(II) and palladium(II) complexes . The chlorine substituent enhances electron-withdrawing effects, influencing both reactivity and binding properties.

Properties

Molecular Formula |

C12H11ClN2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

4-chloro-2-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H11ClN2/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h1-7H,8,14H2 |

InChI Key |

TVYGFSKSORKYSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC2=C(C=CC(=C2)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Chloro-2-(pyridin-2-ylmethyl)aniline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified to enhance biological activity. For instance, studies have shown that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .

Case Study: Anti-inflammatory Activity

Research has demonstrated that certain derivatives of this compound inhibit COX-2 with notable potency, comparable to established anti-inflammatory drugs such as celecoxib. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be in the low micromolar range, indicating strong potential for therapeutic use .

Catalysis

Metal Complex Formation

this compound has been explored for its ability to form complexes with transition metals like palladium(II). These metal complexes can serve as catalysts in various organic reactions, including cross-coupling reactions essential for synthesizing complex organic molecules.

Table: Summary of Catalytic Applications

| Catalyst | Reaction Type | Application |

|---|---|---|

| Palladium(II) | Cross-coupling reactions | Synthesis of biaryl compounds |

| Copper(II) | Oxidative coupling | Formation of carbon-carbon bonds |

Biological Research

Biological Activity Studies

The compound has been investigated for its role as a probe in biological systems, particularly in cellular signaling pathways. Its ability to interact with specific biological targets makes it a candidate for further pharmacological investigations.

Interaction with Metal Ions

Studies have shown that this compound can form stable complexes with metal ions, enhancing its utility in both catalysis and drug design. The kinetics of these interactions are influenced by various factors such as temperature and concentration, providing insights into its potential therapeutic applications.

Material Science

Synthesis of Advanced Materials

In materials science, this compound is used as a precursor for synthesizing advanced materials with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Coordination Chemistry : The pyridin-2-ylmethyl group in this compound provides a rigid, planar coordination site, unlike N-substituted analogs like CPYA, where the pyridinylmethyl group on the amine allows for more flexible metal-ligand interactions .

- Electronic Effects : The chlorine atom at position 4 enhances electrophilicity, facilitating oxidative reactions. For example, 4-chloroaniline derivatives undergo electrochemical oxidation to form sulfonamide products, as seen in studies of 4-chloro-2-(phenylsulfonyl)aniline .

- Biological Activity : Palladium complexes of CPYA exhibit stronger DNA cleavage than copper analogs due to redox inactivity and groove-binding preferences . In contrast, trifluoromethyl-substituted analogs (e.g., 4-chloro-2-(trifluoromethyl)aniline) are linked to pesticide metabolism, highlighting divergent applications .

Spectroscopic and Physical Properties

- NMR Data : 4-Chloro-2-(3,3-dimethylbut-1-yn-1-yl)aniline exhibits distinct ¹H NMR signals at δ 7.23 (dd, J = 7.6 Hz) and ¹³C NMR peaks at δ 108.9 (C), confirming alkyne incorporation . Similar shifts are expected for pyridinylmethyl-substituted analogs.

- Thermal Stability: Pyridinylmethyl-substituted compounds generally display higher melting points (>200°C) compared to alkyne derivatives, as seen in 4-chloro-2-(5-(isoquinolin-3-yl)-1,3,4-oxadiazol-2-yl)aniline (m.p. 213–214°C) .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(pyridin-2-ylmethyl)aniline, and how can reaction conditions influence yield?

Methodological Answer: A common approach involves coupling pyridylmethyl groups to chloroaniline derivatives. For example, analogous compounds (e.g., 4-Chloro-N-(2-pyridyl)aniline) are synthesized via nucleophilic substitution or cross-coupling reactions using palladium catalysts . Key steps include:

- Reagent selection : Use of pyridinylmethyl halides or aldehydes for alkylation.

- Purification : HPLC is recommended for isolating the target compound from byproducts (e.g., unreacted aniline or halogenated intermediates) .

- Yield optimization : Adjusting reaction time (e.g., 12–24 hours) and temperature (80–100°C) to minimize decomposition.

Q. How is the structural characterization of this compound performed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry. For example:

- Crystal system : Monoclinic (P21/n) with unit cell parameters .

- Hydrogen bonding : Intermolecular N–H⋯N bonds stabilize the crystal lattice, with dihedral angles between aromatic rings ranging from 41.84° to 49.24° .

Complementary techniques: - LCMS : Confirm molecular weight (e.g., m/z 245 [M+H]+ for related compounds) .

- HPLC : Validate purity (>97% via GC analysis) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) simulations analyze electronic properties:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks.

- Solvent effects : Use COSMO-RS models to simulate solvation in polar aprotic solvents (e.g., DMF).

- SMILES/InChI integration : Input canonical SMILES (e.g.,

Clc1ccc(NCc2ncccc2)cc1) to generate 3D conformers for docking studies .

Case Study : A pyridyl-aniline analog showed a HOMO-LUMO gap of 4.2 eV, correlating with experimental reactivity in Suzuki-Miyaura couplings .

Q. How should researchers address contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. Strategies include:

- Variable Temperature (VT) NMR : Resolve dynamic equilibria (e.g., amine-imine tautomerism) by acquiring spectra at 25°C and −40°C.

- Polymorph screening : Recrystallize from solvents like ethanol/water mixtures to isolate distinct crystal forms .

- Cross-validation : Compare experimental data with computational predictions (e.g., IR vibrational modes via Gaussian 16) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer: Impurities like chlorinated byproducts require sensitive detection:

- GC-MS with Surrogates : Use deuterated surrogates (e.g., Phenol-d6) to correct for matrix effects .

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via MRM (Multiple Reaction Monitoring) in LC-MS/MS.

- Column selection : Employ Zorbax Eclipse Plus C18 columns for resolving polar impurities .

Example : A study achieved 99.5% purity for a related aniline derivative using two-step HPLC purification with a C18 stationary phase and 0.1% formic acid in acetonitrile/water .

Q. How does steric hindrance from the pyridinylmethyl group influence regioselectivity in further functionalization?

Methodological Answer: The pyridinylmethyl group directs electrophiles to the para position of the aniline ring due to steric and electronic effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.